Cas no 193151-99-4 (3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid)

3'-(Acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid is a biphenyl derivative featuring both an acetamidomethyl substituent and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a building block for the development of pharmacologically active molecules. The acetamidomethyl group enhances solubility and provides a handle for further modifications, while the carboxylic acid moiety allows for conjugation or derivatization. Its rigid biphenyl scaffold contributes to structural stability, making it suitable for applications in drug discovery, ligand design, and material science. The compound is typically handled under standard laboratory conditions with appropriate precautions.
3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid structure
193151-99-4 structure
商品名:3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid
CAS番号:193151-99-4
MF:C16H15NO3
メガワット:269.295
CID:3858999
PubChem ID:68927361

3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-carboxylic acid, 3'-[(acetylamino)methyl]-
    • 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid
    • DTXSID901196493
    • 3a(2)-[(Acetylamino)methyl][1,1a(2)-biphenyl]-4-carboxylic acid
    • 3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
    • SCHEMBL4137386
    • Z2465763177
    • 193151-99-4
    • EN300-28283140
    • インチ: InChI=1S/C16H15NO3/c1-11(18)17-10-12-3-2-4-15(9-12)13-5-7-14(8-6-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
    • InChIKey: JFIFLLZHLIQZHP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 269.10519334Da
  • どういたいしつりょう: 269.10519334Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28283140-0.25g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
0.25g
$959.0 2025-03-19
Enamine
EN300-28283140-1.0g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-28283140-1g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 90%
1g
$1043.0 2023-09-08
Enamine
EN300-28283140-0.05g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-28283140-0.5g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-28283140-5.0g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-28283140-0.1g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
0.1g
$917.0 2025-03-19
Enamine
EN300-28283140-2.5g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-28283140-10.0g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-28283140-10g
3'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylic acid
193151-99-4 90%
10g
$4483.0 2023-09-08

3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid 関連文献

3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acidに関する追加情報

Comprehensive Overview of 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid (CAS No. 193151-99-4)

3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid (CAS No. 193151-99-4) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique biphenyl core structure modified with an acetamidomethyl group at the 3' position and a carboxylic acid functionality at the 4 position. Its molecular formula is C16H15NO3, and it exhibits significant potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

The growing interest in 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid is driven by its versatile applications in medicinal chemistry. Researchers are increasingly exploring its role as a building block for small-molecule therapeutics, especially in targeting inflammatory pathways and metabolic disorders. Recent studies highlight its relevance in the design of novel drug candidates, aligning with the current trend of personalized medicine and precision healthcare. The compound's structural flexibility allows for further derivatization, making it a valuable asset in combinatorial chemistry libraries.

From a synthetic perspective, 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid is often prepared via palladium-catalyzed cross-coupling reactions, a method favored for its efficiency and scalability. The acetamidomethyl moiety serves as a protective group for amines, enhancing the compound's stability during multi-step syntheses. This attribute is particularly advantageous in the production of peptide mimetics and bioconjugates, addressing the rising demand for advanced drug delivery systems.

In the context of green chemistry, the compound's synthesis has been optimized to minimize environmental impact. Innovations such as solvent-free reactions and catalytic recycling techniques are being integrated into its production, reflecting the industry's shift toward sustainable practices. These advancements resonate with the increasing consumer and regulatory focus on eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.

Analytical characterization of 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure high purity and confirm structural integrity, critical for its use in sensitive applications. The compound's physicochemical properties, including solubility and melting point, are well-documented, facilitating its adoption in formulation studies for oral bioavailability enhancement—a key area of interest in modern pharma R&D.

Market trends indicate a steady rise in demand for 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid, particularly from contract research organizations (CROs) and academic labs. Its inclusion in high-throughput screening assays underscores its utility in early-stage drug development. Additionally, the compound's compatibility with automated synthesis platforms positions it as a strategic component in the era of AI-driven drug discovery, a hot topic in scientific and investor communities.

Safety profiles and handling guidelines for 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid adhere to standard laboratory protocols. While not classified as hazardous, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. This practical information is often sought after by laboratory technicians and quality control professionals, as evidenced by search engine query patterns.

Looking ahead, 3'-(acetamidomethyl)-1,1'-biphenyl-4-carboxylic acid is poised to play a pivotal role in emerging therapeutic areas, including immuno-oncology and neurodegenerative disease research. Its molecular framework offers a scaffold for designing dual-targeting agents, a strategy gaining traction in polypharmacology. As the scientific community continues to unravel its potential, this compound remains a subject of active investigation and innovation.

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